(1-Chloroethenyl)oxirane

Descripción

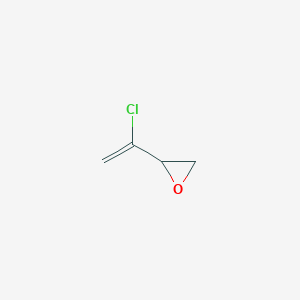

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-chloroethenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-3(5)4-2-6-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFJKQAEILBFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282683 | |

| Record name | (1-chloroethenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3132-77-2 | |

| Record name | 2-(1-Chloroethenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36615 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-chloroethenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloroethenyl Oxirane and Its Enantiomers

Chiral Resolution Techniques

One approach to obtaining enantiopure (1-Chloroethenyl)oxirane is through the resolution of the racemic mixture. While specific chiral resolution methods for this compound are not extensively detailed in the provided context, general techniques such as chiral chromatography or enzymatic resolution could be employed. For instance, studies on the metabolism of chloroprene (B89495) have utilized chiral gas chromatography to separate and quantify the individual enantiomers of this compound produced by liver microsomes. nih.gov This analytical separation demonstrates the feasibility of resolving the enantiomers.

Elucidation of 1 Chloroethenyl Oxirane Reactivity and Reaction Mechanisms

Epoxide Ring-Opening Reactions of (1-Chloroethenyl)oxirane

The reactivity of the epoxide ring is the dominant feature of this compound's chemistry. The significant angle and torsional strain inherent to the three-membered ring provide a strong thermodynamic driving force for ring-opening reactions. researchgate.netchemistrysteps.com These reactions can be initiated under nucleophilic (basic or neutral) and acidic conditions, often proceeding with high regioselectivity and stereoselectivity.

The ring-opening of unsymmetrical epoxides like this compound by nucleophiles is governed by a balance of steric and electronic factors. magtech.com.cnresearchgate.net The reaction generally proceeds via an S(_N)2 mechanism. openstax.org

Under basic or neutral conditions, strong nucleophiles preferentially attack the less sterically hindered carbon atom of the epoxide ring. magtech.com.cnresearchgate.netopenstax.org For this compound, this corresponds to the methylene (B1212753) carbon (C2), which is less substituted than the carbon bearing the chloroethenyl group (C1). This pathway is controlled by steric hindrance. magtech.com.cn The reaction involves a backside attack by the nucleophile, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate, which is subsequently protonated. chemistrysteps.comlibretexts.org

In contrast, under acidic conditions, or with weak nucleophiles, the regioselectivity can be altered. For alkenyloxiranes, nucleophilic attack often occurs at the allylic carbon atom, which is the more substituted position. magtech.com.cnresearchgate.net This is attributed to electronic effects, where the partial positive charge that develops on the carbon atom during the transition state is stabilized by the adjacent vinyl group. magtech.com.cn Research on the reaction of this compound with DNA has shown that this bifunctional molecule can alkylate nucleobases. acs.org The major adducts are formed through the nucleophilic attack of DNA bases on the epoxide. acs.orgacs.org For example, the reaction with deoxyguanosine primarily occurs at the N7 position, attacking the less-substituted carbon of the oxirane ring. acs.org

Detailed studies on the reaction of this compound with DNA and its constituent nucleosides have identified several adducts, highlighting the regioselectivity of the nucleophilic attack.

Table 1: DNA Adducts Formed from this compound

| Nucleoside | Adduct Product | Site of Alkylation |

|---|---|---|

| 2'-Deoxyguanosine (B1662781) | N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine (dGI) | N7 |

| 2'-Deoxyadenosine (B1664071) | N1-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine (dAI) | N1 |

| 2'-Deoxyadenosine | N-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine (dAII) | N6 (via rearrangement) |

| 2'-Deoxycytidine (B1670253) | N3-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyuridine (dCI) | N3 (followed by deamination) |

| Thymidine (B127349) | N3-(3-chloro-2-hydroxy-3-buten-1-yl)-thymidine (TI) | N3 |

Data sourced from Munter et al. (2002). acs.org

Epoxide ring-opening reactions are characteristically stereospecific. The nucleophilic attack almost invariably occurs through an S(_N)2 mechanism, which involves a backside attack on the electrophilic carbon atom. researchgate.netlibretexts.org This results in an inversion of the stereochemical configuration at the center of attack. researchgate.net Consequently, the ring-opening of a cyclic epoxide leads to the formation of a trans or anti product, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the original epoxide plane. chemistrysteps.comlibretexts.org

This compound is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-(1-chloroethenyl)oxirane. Enzymatic hydrolysis of this compound by mammalian microsomal epoxide hydrolases has been shown to be stereoselective, with a preference for the hydrolysis of the (S)-enantiomer. acs.org In non-enzymatic reactions, the reaction of a single enantiomer of the epoxide with a nucleophile will result in a specific stereoisomeric product due to the inversion of configuration. If a racemic mixture of the epoxide is used, a corresponding mixture of stereoisomeric products will be formed. libretexts.orglibretexts.org

Under acidic conditions, the reactivity of the epoxide ring is significantly enhanced. The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group (a hydroxyl group) and makes the epoxide carbons more electrophilic. pw.livelibretexts.orglibretexts.org The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both S(_N)1 and S(_N)2 pathways. openstax.orglibretexts.org

For an unsymmetrical epoxide like this compound, the protonated intermediate is attacked by weak nucleophiles at the more substituted carbon atom (C1). magtech.com.cnresearchgate.netopenstax.org This regioselectivity is due to the greater ability of the more substituted carbon to stabilize the developing positive charge in the S(_N)1-like transition state. libretexts.org The reaction of this compound to form DNA cross-links is catalyzed by acid, which is consistent with a mechanism where the initial step is the nucleophilic attack on the protonated epoxide. acs.org

In addition to ring-opening, acid catalysis can promote rearrangements. Structurally similar epoxides are known to undergo spontaneous or catalyzed rearrangements to form carbonyl compounds. nih.govepa.gov For instance, (2-chloroethenyl)oxirane, an isomer of this compound, is unstable and rapidly rearranges to form reactive aldehydes and ketones. epa.gov While this compound is more stable, acid-catalyzed conditions could facilitate its rearrangement to species such as 3-chloro-3-buten-2-one or other reactive carbonyl compounds.

Stereochemical Outcomes of Epoxide Ring-Opening

Reactions Involving the Chloroethenyl Moiety

The chloroethenyl group of this compound possesses a carbon-carbon double bond, which can participate in its own set of characteristic reactions, primarily electrophilic additions and cycloadditions.

The double bond in the chloroethenyl group is susceptible to electrophilic addition reactions. In these reactions, an electrophile (E) adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu). The chlorine atom attached to the double bond influences its reactivity. Through its inductive effect, the electronegative chlorine atom withdraws electron density, deactivating the double bond towards electrophilic attack compared to a simple alkene.

Despite this deactivation, electrophilic additions can occur, often under more forcing conditions. The regioselectivity of the addition is governed by the stability of the intermediate carbocation. The addition of an electrophile would likely occur at the terminal carbon of the vinyl group to form a more stable secondary carbocation adjacent to both the chlorine atom and the oxirane ring.

The vinyl group of this compound can function as a 2π-electron component in cycloaddition reactions. numberanalytics.com These pericyclic reactions are powerful tools for constructing cyclic molecules in a single step. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The chloroethenyl group can act as a dienophile in the Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. numberanalytics.com The electron-withdrawing nature of the chlorine atom makes the double bond electron-deficient, enhancing its reactivity towards electron-rich dienes.

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole (a molecule with a three-atom π-system and four π-electrons) to the double bond (the dipolarophile) to form a five-membered heterocyclic ring. numberanalytics.comlibretexts.org

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) rings. libretexts.org

While these reactions are theoretically possible based on the structure of this compound, specific examples in the scientific literature are not widespread, indicating that the reactivity of the epoxide ring often dominates. However, the potential for the chloroethenyl moiety to participate in these powerful ring-forming reactions remains an area for synthetic exploration.

Palladium-Catalyzed Transformations of Vinylic Halides

The vinylic halide moiety within this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, a powerful class of transformations for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively detailed in the public domain, the reactivity can be inferred from the well-established behavior of vinylic epoxides in palladium catalysis. nih.govrsc.orgchemrxiv.org These reactions typically proceed under mild conditions and offer high levels of chemo- and regioselectivity. nih.govnih.gov

A prominent example is the Tsuji-Trost type reaction, which involves the palladium-catalyzed alkylation of allylic substrates. rsc.org In the context of vinylic epoxides like this compound, a Pd(0) catalyst would initiate the reaction. The general catalytic cycle involves the oxidative addition of the palladium catalyst to the substrate, forming a π-allylpalladium intermediate. This is followed by a nucleophilic attack on the allylic system and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Various nucleophiles can be employed in these transformations. For instance, palladium-pincer complex-catalyzed cross-coupling of vinylic epoxides with organoboronic acids proceeds via an S_N2'-type opening of the epoxide ring. nih.govresearchgate.net This process affords allylic alcohols with high regioselectivity, and notably, the palladium catalyst remains in its +2 oxidation state throughout the cycle, which can help prevent unwanted side reactions. nih.govresearchgate.net Another approach utilizes hydrazones as organometallic surrogates, providing a sustainable method for generating branched homoallylic alcohols with high functional group tolerance. nih.govrsc.orgchemrxiv.org These methods highlight the synthetic versatility of the vinylic epoxide functional group under palladium catalysis, enabling the formation of complex molecular architectures. rsc.org

Rearrangement Pathways of this compound Isomers and Derivatives

This compound (1-CEO) is one of two primary epoxide metabolites formed from the oxidation of chloroprene (B89495) by cytochrome P-450 enzymes, the other being (2-chloroethenyl)oxirane (2-CEO). epa.govnih.govnih.gov The structural arrangement of these isomers dictates their stability and subsequent rearrangement pathways.

The isomer, 2-CEO, is highly unstable and undergoes rapid, spontaneous rearrangement and hydrolysis. nih.govnih.govacs.org Its degradation leads to the formation of several reactive carbonyl compounds, including:

1-hydroxybut-3-en-2-one (B1253473)

1-chlorobut-3-en-2-one (B6272098)

2-chlorobut-3-en-1-al, which can further isomerize to (Z)-2-chlorobut-2-en-1-al. nih.govacs.org

In contrast, 1-CEO has a measurable half-life in tissues. epa.gov Its primary metabolic pathway, apart from reacting with nucleophiles, involves enzymatic hydrolysis catalyzed by epoxide hydrolases. nih.govnih.gov This reaction opens the oxirane ring to form 3-chlorobut-3-ene-1,2-diol. acs.org In mouse microsomes, an additional oxidative pathway exists where 1-CEO is further oxidized to a diepoxide, which then rearranges to reactive aldehydes and ketones. nih.gov The general principle of epoxide isomerization can also involve heating, which for a simple vinyloxirane, can lead to the formation of butenals through the rupture of a C-O bond, or dihydrofuran via C-C bond cleavage. cdnsciencepub.com

Table 1: Rearrangement and Degradation Products of this compound Isomers

| Isomer/Derivative | Pathway | Resulting Product(s) | Citation(s) |

| (2-chloroethenyl)oxirane | Spontaneous Rearrangement/Hydrolysis | 1-hydroxybut-3-en-2-one, 1-chlorobut-3-en-2-one, 2-chlorobut-3-en-1-al | nih.govacs.org |

| This compound | Epoxide Hydrolase Catalysis | 3-chlorobut-3-ene-1,2-diol | acs.org |

| This compound | Microsomal Oxidation (mouse) | Diepoxide, subsequently reactive aldehydes and ketones | nih.gov |

Interactions with Biologically Relevant Nucleophiles: Alkylation Mechanisms

This compound is a known mutagenic metabolite of chloroprene that readily reacts with the nucleophilic centers in DNA, forming covalent adducts. nih.govnih.gov This alkylating activity is central to its genotoxicity. The mechanism involves nucleophilic attack by the nitrogen atoms of DNA bases on the electrophilic carbon atoms of the oxirane ring. nih.gov

The most nucleophilic site in DNA is the N7 position of guanine (B1146940), making it a primary target for alkylating agents. nih.govoncohemakey.com The reaction of this compound with 2'-deoxyguanosine or with calf thymus DNA results in the formation of a major adduct, identified as N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine (dGI). nih.govnih.govnih.gov The formation of this adduct proceeds via nucleophilic attack from the N7 atom of guanine on the epoxide ring of this compound. nih.gov In addition to this major product, several minor diastereoisomeric bis-adducts have been identified in reactions with 2'-deoxyguanosine, where a second molecule of this compound reacts with other nitrogen atoms on the already modified guanine base. nih.govacs.org

This compound also reacts with 2'-deoxycytidine. The primary reaction occurs at the N3 position of the cytosine ring. nih.govnih.gov This initial alkylation event, however, is followed by a subsequent chemical modification. The resulting N3-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxycytidine adduct is unstable and undergoes deamination, a process where the amino group at the C4 position is lost. This deamination converts the cytosine residue into a uridine (B1682114) residue. The final, stable product isolated from this reaction is therefore N3-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyuridine (dCI). nih.govnih.govacs.org This alteration from cytosine to uridine is a significant mutagenic event.

The interaction of this compound with DNA exhibits significant regioselectivity, both in the site of initial attack on the oxirane ring and in the preference for certain nucleophilic sites within the DNA bases. nih.gov The ring-opening of non-symmetrical epoxides under neutral or basic conditions typically proceeds via an S_N2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom. universiteitleiden.nl

In the context of DNA alkylation, the nucleophilic nitrogen atoms of the purine (B94841) and pyrimidine (B1678525) bases attack the epoxide. Studies on the reaction of this compound with calf thymus DNA have quantified the formation of various adducts, revealing a strong preference for specific sites. The formation of the N7-guanine adduct (dGI) is by far the most predominant, followed by the N3-cytosine derived adduct (dCI). nih.govacs.org This selectivity underscores that the electronic and steric properties of both the alkylating agent and the biological nucleophile govern the reaction's outcome.

Table 2: DNA Adducts Formed by this compound

| Nucleoside | Site of Alkylation | Adduct Identity | Adduct Level (pmol/mg DNA) | Citation(s) |

| 2'-Deoxyguanosine | N7 | N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine (dGI) | 9,630 | nih.govacs.org |

| 2'-Deoxycytidine | N3 (followed by deamination) | N3-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyuridine (dCI) | 240 | nih.govacs.org |

| 2'-Deoxyadenosine | N1 | N1-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine (dAI) | 83 | nih.govacs.org |

| 2'-Deoxyadenosine | N6 (via Dimroth rearrangement of dAI) | N⁶-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine (dAII) | 6 | nih.govacs.org |

| Thymidine | N3 | N3-(3-chloro-2-hydroxy-3-buten-1-yl)-thymidine (TI) | 28 | nih.govacs.org |

Stereochemical Aspects of 1 Chloroethenyl Oxirane Transformations

Enantiomeric Forms and Intrinsic Chirality of (1-Chloroethenyl)oxirane

This compound is a chiral molecule due to the presence of a stereocenter at one of the carbon atoms in its oxirane ring. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct enantiomeric forms: (R)-(1-chloroethenyl)oxirane and (S)-(1-chloroethenyl)oxirane. libretexts.org These enantiomers are stereoisomers that differ only in the three-dimensional arrangement of their atoms. libretexts.org

The compound is one of two primary epoxide metabolites formed during the oxidative metabolism of chloroprene (B89495) (2-chloro-1,3-butadiene) by cytochrome P-450 enzymes. nih.govepa.gov While this compound is stable enough to undergo further metabolic processing, the other epoxide, 2-chloro-2-ethenyloxirane (B14460197), is highly unstable and rapidly rearranges into reactive aldehydes and ketones. epa.gov The formation and subsequent reactions of the (R)- and (S)-enantiomers of this compound are of significant interest in toxicology and metabolic studies. nih.govepa.gov

Enantioselective Differences in Reactivity and Metabolic Processing (Chemical Kinetics)

The metabolic pathways involving this compound exhibit significant enantioselectivity, both in its formation from chloroprene and in its subsequent detoxification. These differences in chemical kinetics are species-dependent.

Enantioselective Formation: The oxidation of chloroprene by liver microsomes shows a clear preference for producing one enantiomer over the other, and this preference varies between species. nih.gov In studies with liver microsomes from male Sprague-Dawley and Fischer 344 rats, there is a notable preference for the formation of the (R)-enantiomer over the (S)-enantiomer. nih.govacs.org Conversely, liver microsomes from male B6C3F1 mice and male humans show a slight but distinct preference for the formation of the (S)-enantiomer. nih.govacs.org

Table 1: Enantioselective Formation of this compound from Chloroprene in Liver Microsomes

| Species/Strain | Enantiomeric Ratio (R:S) | Source |

|---|---|---|

| Male Sprague-Dawley Rat | ~1.5 : 1 | nih.govacs.org |

| Male Fischer 344 Rat | ~1.5 : 1 | nih.govacs.org |

| Male B6C3F1 Mouse | 0.90 : 1 | nih.govacs.org |

| Male Human | 0.86 : 1 | nih.govacs.org |

Enantioselective Metabolism: The primary detoxification pathway for this compound is hydrolysis, catalyzed by microsomal epoxide hydrolases (EH). researchgate.net This enzymatic process is also highly enantioselective, showing a clear preference for the hydrolysis of the (S)-enantiomer. researchgate.net This selective detoxification leads to an accumulation of the (R)-enantiomer in microsomal preparations. The degree of this selective hydrolysis and subsequent accumulation of the (R)-form varies significantly among species, being most pronounced in mice. researchgate.net

Table 2: Relative Accumulation of (R)-(1-Chloroethenyl)oxirane due to Preferential Hydrolysis of the (S)-Enantiomer

| Species | Relative Accumulation Ratio (Mouse:Rat:Human) | Source |

|---|---|---|

| Mouse vs. Rat vs. Human | 20 : 4 : 1 | researchgate.net |

This kinetic resolution, where one enantiomer is metabolized more rapidly than the other, is a critical factor in understanding the toxicology of chloroprene, as the differing concentrations and residence times of the (R)- and (S)-enantiomers can lead to different biological effects. researchgate.netthegoodscentscompany.com

Analytical Methodologies for Enantiomer Resolution

The separation and quantification of the individual enantiomers of this compound are essential for studying their distinct kinetic profiles and biological activities. The primary technique for resolving these enantiomers is chromatography.

Chiral Chromatography is the cornerstone for separating enantiomers. numberanalytics.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus enabling their separation. numberanalytics.comnih.gov

Specific methods developed for this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): Research has focused on developing GC-MS methods for the chiral separation of this compound enantiomers. murraystate.edu This technique combines the high separation power of gas chromatography using a chiral column with the sensitive and specific detection capabilities of mass spectrometry. It has been used to study the kinetics of the enantiomers' reactions in vitro with red blood cells. murraystate.edu

High-Performance Liquid Chromatography (HPLC): While specific applications for this compound are less detailed in the provided sources, HPLC with polysaccharide-based CSPs is a powerful and common method for resolving a wide range of enantiomers. nih.gov For instance, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) is a well-known CSP used for achieving baseline separation of enantiomers, which can be isolated for further study. nih.gov

These analytical techniques are crucial for determining enantiomeric excess (e.e.) in samples and for isolating pure enantiomers, which allows for the precise investigation of their individual properties and interactions within biological systems. nih.gov

Advanced Characterization and Mechanistic Studies of 1 Chloroethenyl Oxirane Derivatives and Reactions

Spectroscopic Analysis of Reaction Products and Intermediates

The structural elucidation of the complex products and transient intermediates formed during reactions of (1-chloroethenyl)oxirane relies heavily on a suite of advanced spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry (HRMS), and vibrational spectroscopy are indispensable for providing detailed molecular-level information.

In studies involving the reaction of this compound with nucleosides, adducts have been successfully characterized using a combination of ¹H and ¹³C NMR spectroscopy. nih.gov For instance, the analysis of reaction products with 2'-deoxyguanosine (B1662781) revealed not only a major adduct but also several minor diastereoisomeric pairs, whose structures were confirmed by detailed NMR analysis. nih.gov High-resolution mass spectrometry is crucial for confirming the elemental composition of these adducts and for analyzing fragment ions to piece together their structures. purdue.edu Electron Impact (EI) mass spectrometry has been utilized to identify metabolites formed from the breakdown of related oxiranes, providing insight into potential reaction pathways. acs.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, offers complementary information by identifying the functional groups present in reaction products. researchgate.net Although less commonly reported for this specific compound's reaction intermediates, it is a powerful tool for monitoring the disappearance of the epoxide ring and the appearance of new functional groups, such as hydroxyl groups resulting from ring-opening reactions. researchgate.netnih.gov

Table 1: Spectroscopic Data for a Major Adduct of this compound with 2'-Deoxyadenosine (B1664071)

| Property | Observation | Reference |

| Adduct Name | N¹-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine | nih.govacs.org |

| Formation | Formed from the reaction of this compound with 2'-deoxyadenosine. | nih.govacs.org |

| Rearrangement | Can undergo a Dimroth rearrangement to form N⁶-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine. | nih.govacs.org |

| Characterization | Structure determined by ¹H NMR, ¹³C NMR, and mass spectrometry. | nih.govacs.org |

Chromatographic Techniques for Separation and Quantification of Reaction Mixtures

The analysis of complex mixtures resulting from the reactions of this compound necessitates powerful separation techniques. Chromatography, particularly in combination with mass spectrometry, is essential for both the qualitative identification and quantitative measurement of reactants, products, and intermediates.

High-Performance Liquid Chromatography (HPLC), especially in reversed-phase mode, has been instrumental in isolating and purifying adducts formed between this compound and nucleosides from aqueous reaction mixtures. nih.gov This technique allows for the separation of multiple adducts, including diastereomers, which can then be collected for further spectroscopic analysis. nih.govacs.org When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for quantifying the levels of specific adducts formed in complex biological matrices like DNA. nih.gov For example, HPLC analysis has been used to determine the relative abundance of various adducts formed when this compound reacts with calf thymus DNA, showing a clear selectivity for certain reaction sites. acs.org

Given that this compound is a chiral molecule, chiral gas chromatography (GC) is a vital technique for studying its stereospecific reactions and metabolism. acs.orgchromatographyonline.com Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can separate the (R)- and (S)-enantiomers of the oxirane and its chiral products. chromatographyonline.comsigmaaldrich.com This separation is critical for understanding enantioselectivity in metabolic pathways, where different species may preferentially form or react with one enantiomer over the other. acs.orgfigshare.com GC coupled with high-resolution mass spectrometry (GC/HRMS) has been employed to measure specific adducts, such as those with hemoglobin, providing a means to quantify exposure to the reactive epoxide enantiomers. researchgate.net

Table 2: HPLC-Based Quantification of this compound-DNA Adducts

| Adduct | Adduct Level (pmol/mg DNA) | Reference |

| N⁷-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine (dGI) | 9,630 | nih.govacs.org |

| N³-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyuridine (dCI) | 240 | nih.govacs.org |

| N¹-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine (dAI) | 83 | nih.govacs.org |

| N³-(3-chloro-2-hydroxy-3-buten-1-yl)-thymidine (TI) | 28 | nih.govacs.org |

| N⁶-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine (dAII) | 6 | nih.govacs.org |

Computational Chemistry and Quantum Mechanical Investigations

Computational and quantum mechanical methods provide deep theoretical insight into the intrinsic properties of this compound and its reaction mechanisms, complementing experimental findings.

The reactivity of this compound is fundamentally governed by its electronic structure. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be used to model the molecule's geometry, molecular orbital energies (HOMO/LUMO), and charge distribution. This analysis helps to identify the most electrophilic sites susceptible to nucleophilic attack. The strained three-membered oxirane ring, combined with the electronic influence of the chloroethenyl group, creates a unique electronic landscape that dictates its reaction preferences. acs.org Such studies can rationalize why nucleophilic attack occurs at specific carbon atoms of the epoxide ring.

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most likely reaction pathways. For this compound, this includes modeling its reaction with nucleophiles like water or the nitrogen and oxygen atoms in DNA bases. nih.gov These calculations can determine the activation barriers for different pathways, such as Sₙ1 versus Sₙ2 type mechanisms, and can help explain the observed product distributions and reaction kinetics under different conditions (e.g., varying pH). nih.gov Physiologically based pharmacokinetic (PBPK) models, a form of computational modeling, have been used to simulate the metabolic fate of chloroprene (B89495) to this compound and its subsequent reactions and detoxification in biological systems. nih.govoup.com

When chiral molecules react to form chiral products, predicting the stereochemical outcome is a significant challenge. Computational modeling can be employed to predict the stereoselectivity of reactions involving this compound. By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict which product will be favored. For example, modeling the interaction of the (R)- and (S)-enantiomers of the oxirane with an enzyme's active site or another chiral reagent can explain experimentally observed enantioselectivities in metabolism or synthesis. acs.org These models are crucial for understanding the biological activity of each specific enantiomer.

Applications of 1 Chloroethenyl Oxirane in Advanced Organic Synthesis

As a Versatile Chiral Building Block in Heterocyclic Synthesis

The distinct reactivity of (1-chloroethenyl)oxirane makes it a valuable precursor for the synthesis of various heterocyclic compounds. Its ability to react with nucleophiles leads to the formation of substituted heterocyclic structures, a process of significant interest in medicinal chemistry and materials science. The compound's reactions with nucleosides, the building blocks of DNA, serve as a prime example of its utility in forming complex heterocyclic adducts.

Research has shown that this compound reacts with 2'-deoxyguanosine (B1662781), 2'-deoxyadenosine (B1664071), 2'-deoxycytidine (B1670253), and thymidine (B127349) in aqueous solutions. nih.gov These reactions are highly regioselective, with nucleophilic attack from the nitrogen atoms of the nucleobases occurring exclusively at the C-3 position of the oxirane (the carbon furthest from the vinyl group), leading to ring-opening. acs.orgacs.org

For instance, the reaction with 2'-deoxyguanosine yields a major adduct, N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine (dGI), along with several minor adducts. nih.gov The reaction with 2'-deoxyadenosine produces two primary adducts, with the initially formed N1-alkylated product undergoing a Dimroth rearrangement to yield the N6-substituted analogue. acs.org In the case of 2'-deoxycytidine, the initial N3-alkylation is followed by a deamination step to form an N3-substituted 2'-deoxyuridine (B118206) derivative. acs.orgacs.org These transformations highlight how the inherent reactivity of this compound can be harnessed to construct a variety of substituted heterocyclic systems.

| Nucleoside Reactant | Resulting Heterocyclic Adduct(s) | Key Transformation Details |

| 2'-Deoxyguanosine | N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine (dGI) and other minor adducts. nih.gov | Regioselective N7-alkylation of the guanine (B1146940) base. nih.gov |

| 2'-Deoxyadenosine | N1-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine (dAI); N6-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine (dAII). acs.org | Initial N1-alkylation followed by a Dimroth rearrangement to the N6 position. acs.org |

| 2'-Deoxycytidine | N3-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyuridine (dCI). acs.orgacs.org | N3-alkylation of the cytosine base followed by deamination. acs.orgacs.org |

| Thymidine | N3-(3-chloro-2-hydroxy-3-buten-1-yl)-thymidine (TI). acs.orgacs.org | N3-alkylation of the thymine (B56734) base. acs.orgacs.org |

Role in the Construction of Complex Natural Products and Analogues

While direct applications of this compound in the total synthesis of complex natural products are not widely documented, its structural analogues, such as 2-methyl-2-vinyloxirane (B167661), are established building blocks in this field. The synthetic strategies employed for these analogues underscore the potential of the vinyloxirane scaffold in constructing intricate molecular frameworks.

For example, 2-methyl-2-vinyloxirane is a key starting material in the asymmetric total synthesis of Daedalin A. dokumen.pub It is also utilized in the synthesis of an allylic alcohol intermediate, which is a precursor to the natural product Wilforonide. thieme-connect.com In these syntheses, the vinyloxirane moiety undergoes highly specific reactions, such as copper-catalyzed Grignard additions, to create key stereocenters and extend the carbon skeleton. thieme-connect.com The principles demonstrated in these syntheses, involving regioselective epoxide opening and further manipulation of the resulting allylic alcohol, are directly applicable to this compound, highlighting its potential as a valuable, yet perhaps underutilized, building block for natural product analogues. The presence of the chloro-substituent offers additional synthetic handles for cross-coupling or substitution reactions not available in its simpler analogues.

| Vinyloxirane Analogue | Natural Product Target | Key Synthetic Transformation |

| 2-Methyl-2-vinyloxirane | Daedalin A | Modified Kirschleger's reaction with 4-methoxyphenol (B1676288) to form a key intermediate. dokumen.pub |

| 2-Methyl-2-vinyloxirane | Wilforonide | Copper(I)-catalyzed reaction with a Grignard reagent to produce a key allylic alcohol intermediate. thieme-connect.com |

| 2-Vinyloxirane | (R)-Lacosamide (analogue approach) | Used as a starting material in a short asymmetric synthesis approach. researchgate.net |

Development of Novel Organic Transformations Utilizing the Epoxide-Vinyl-Halide Triad (B1167595)

The unique arrangement of an epoxide, a vinyl group, and a halogen atom in this compound enables novel and powerful organic transformations that are not possible with simpler monofunctional reagents. The reactivity of this triad allows for sequential reactions where each functional group plays a distinct and crucial role.

A compelling example of this is the ability of this compound to act as a DNA interstrand cross-linking agent. nih.gov This process is believed to occur in two distinct steps, each leveraging a different part of the molecule's functionality.

Initial Alkylation (Epoxide Reactivity): The first step involves a nucleophilic attack from a nitrogen atom of a DNA base (specifically, the N7 of guanine) on the protonated epoxide ring of this compound. This results in a regioselective ring-opening, forming a stable monoadduct where the compound is covalently attached to one strand of the DNA. nih.gov This initial reaction is the same N7-alkylation observed in simple adduct formation. acs.orgacs.orgnih.gov

Cross-Link Formation (Vinyl Halide Reactivity): The resulting N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine monoadduct remains tethered to the DNA strand. The pendant vinyl chloride group is then positioned to react with a nucleophilic site on the opposite DNA strand, such as another guanine base. This second reaction forms a covalent bond between the two strands, resulting in an interstrand cross-link. nih.gov

This two-step sequence is a powerful demonstration of the synthetic utility of the epoxide-vinyl-halide triad. The epoxide serves as the initial anchor, while the vinyl halide acts as a latent electrophile for the subsequent cross-linking reaction. This type of sequential reactivity is a cornerstone of advanced synthetic strategies for creating complex molecular connections. Furthermore, the general reactivity of vinyl halides in transition-metal-catalyzed cross-coupling reactions suggests significant untapped potential for this compound in developing novel carbon-carbon and carbon-heteroatom bond-forming methodologies. organic-chemistry.org

| Transformation | Functional Group(s) Involved | Mechanistic Role | Research Finding |

| Regioselective Nucleophilic Addition | Epoxide | Acts as an electrophile, undergoing ring-opening upon attack by a nucleophile at the C-3 position. acs.orgacs.org | Reactions with amine nucleophiles are highly regioselective, with attack occurring at the carbon distal to the vinyl group. acs.orgacs.org |

| DNA Interstrand Cross-Linking | Epoxide and Vinyl Halide | The epoxide initiates the reaction by forming a monoadduct with one DNA strand. The vinyl halide then acts as an electrophile to react with the second strand, forming the cross-link. nih.gov | This compound is capable of forming interstrand cross-links in DNA, a process initiated by alkylation at the N7 of deoxyguanosine. nih.gov |

Polymerization Chemistry of Halogenated Vinyl Oxiranes (Focus on polymer formation mechanisms and not material properties)

The structural features of this compound make it a candidate for polymerization, a process that can proceed via different mechanisms due to the presence of both a vinyl group and an epoxide ring. For halogenated oxiranes, cationic ring-opening polymerization is a primary mechanism for forming polyether chains. vulcanchem.comgoogle.com.lb

The mechanism for the cationic ring-opening polymerization of a halogenated vinyl oxirane like this compound involves several key steps:

Initiation: The polymerization is initiated by a cationic species, typically generated from the interaction of a protic acid or a Lewis acid (e.g., BF₃, TiCl₄) with an initiator molecule. temarex.comfrontiersin.org The Lewis acid coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the carbon-oxygen bonds, making the ring highly susceptible to nucleophilic attack and effectively activating the monomer.

Propagation: An activated monomer is attacked by another monomer molecule. The oxygen of the incoming monomer attacks one of the carbon atoms of the activated epoxide ring, leading to ring-opening and the formation of a new carbon-oxygen bond. This process creates a new cationic center at the end of the growing polymer chain, which can then be attacked by another monomer. The chain grows through this sequential addition of monomer units, forming a polyether backbone. google.com The presence of both a vinyl group and a halogen substituent on the monomer unit influences the reactivity and the electronic nature of the propagating species. osaka-u.ac.jp

Termination and Chain Transfer: The living cationic polymerization can be terminated by various processes. These include reaction with a nucleophile that quenches the cationic chain end, or through chain transfer reactions where the active center is transferred to another molecule, such as a monomer or solvent, terminating one chain while initiating another. frontiersin.org Controlling these reactions is crucial for synthesizing polymers with defined molecular weights.

While the vinyl group could potentially undergo radical or cationic vinyl-addition polymerization, the high reactivity of the strained epoxide ring under cationic conditions typically favors the ring-opening polymerization pathway. osaka-u.ac.jplibretexts.org

Future Research Trajectories and Synthetic Innovations

Exploration of Undiscovered Reactivity Modes

(1-Chloroethenyl)oxirane possesses a unique combination of functional groups—a vinyl chloride moiety and an epoxide ring—that suggests a rich and largely unexplored reactive landscape. Future research is poised to uncover novel transformations by probing the interplay between these functionalities.

Key Areas for Exploration:

Pericyclic Reactions: The vinyl group of this compound makes it a potential candidate for various pericyclic reactions, a class of concerted reactions that allow for the efficient construction of complex cyclic systems. wikipedia.orgcore.ac.uk Future investigations could explore its participation as a dienophile or a dipolarophile in cycloaddition reactions. wikipedia.orgcore.ac.ukcrdeepjournal.org For instance, its reaction with dienes in [4+2] cycloadditions (Diels-Alder reactions) or with 1,3-dipoles in [3+2] cycloadditions could lead to the synthesis of novel and structurally diverse heterocyclic frameworks. wikipedia.orgcore.ac.ukcrdeepjournal.org The influence of the chloro and oxirane substituents on the regio- and stereoselectivity of these reactions would be a key area of study.

Radical Reactions: The presence of a carbon-chlorine bond and a strained epoxide ring suggests that this compound could participate in novel radical-mediated transformations. epa.govresearchgate.netgoogle.com Research into homolytic cleavage of the C-Cl bond or radical-initiated ring-opening of the epoxide could unveil new synthetic pathways. epa.govresearchgate.netgoogle.com For example, the reaction of this compound with radical initiators could generate vinyl-substituted oxiranyl radicals, which could then undergo a variety of intermolecular or intramolecular reactions to form complex carbocyclic or heterocyclic systems. nih.govmdpi.com

Transition-Metal Catalyzed Cross-Coupling Reactions: The vinyl chloride functionality is a well-established handle for transition-metal-catalyzed cross-coupling reactions. Future work could explore the use of this compound as a building block in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.comnih.gov This would allow for the direct introduction of the chloroethenyl oxirane motif into a wide range of organic molecules, providing access to novel compounds with potential applications in materials science and medicinal chemistry. A significant challenge and area of interest would be to achieve selective reaction at the vinyl chloride group without triggering the opening of the reactive epoxide ring.

Rearrangement Reactions: The strained nature of the epoxide ring, coupled with the electronic effects of the vinyl chloride group, could predispose this compound to undergo novel rearrangement reactions under thermal, acidic, or basic conditions. Investigating these potential rearrangements could lead to the discovery of new synthetic routes to valuable functionalized molecules.

Development of Greener Synthetic Pathways for this compound

Traditional methods for the synthesis of epoxides often rely on stoichiometric oxidants and chlorinated compounds, which can generate significant waste and pose environmental concerns. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the production of this compound.

Potential Greener Synthetic Strategies:

| Synthetic Approach | Potential Starting Material | Key Advantages |

| Electrochemical Synthesis | 2-Chloro-1,3-butadiene (Chloroprene) | Utilizes electricity as a "reagent," avoiding hazardous oxidants; can use water as an oxygen source; offers high selectivity and efficiency. rsc.orgorganic-chemistry.orgsioc-journal.cnmit.educhinesechemsoc.org |

| Biocatalytic Synthesis | 2-Chloro-1,3-butadiene (Chloroprene) | Employs enzymes (e.g., monooxygenases, halohydrin dehalogenases) for high stereo- and regioselectivity under mild conditions; reduces waste and energy consumption. researchgate.netmdpi.comunipd.itwur.nl |

| Flow Chemistry | 2-Chloro-1,3-butadiene (Chloroprene) | Enables precise control over reaction parameters, leading to higher yields and purity; improves safety by minimizing the volume of reactive intermediates; facilitates process automation and scalability. royalsocietypublishing.orgresearchgate.netrsc.org |

| Phase-Transfer Catalysis | 2-Chloro-1,3-butadiene (Chloroprene) | Facilitates reactions between immiscible reactants (e.g., aqueous oxidant and organic substrate), reducing the need for organic solvents and enhancing reaction rates. wikipedia.orgcore.ac.ukcrdeepjournal.orgnih.govias.ac.in |

| Bio-based Feedstocks | Bio-derived butadienes or related precursors | Utilizes renewable resources, reducing reliance on petrochemicals; contributes to a more sustainable chemical industry. acs.orgresearchgate.netacs.orgresearchgate.netmdpi.com |

Detailed Research Directions:

Electrochemical Epoxidation: A promising green alternative is the electrochemical epoxidation of 2-chloro-1,3-butadiene (chloroprene). rsc.orgorganic-chemistry.orgsioc-journal.cnmit.educhinesechemsoc.org This method can use water as the source of oxygen, generating the epoxide at an electrode surface. rsc.orgmit.edu Future work would focus on developing selective and efficient electrode materials and optimizing reaction conditions to favor the formation of this compound over other potential byproducts.

Biocatalysis: The use of enzymes, such as monooxygenases or halohydrin dehalogenases, offers a highly selective and environmentally friendly route to chiral epoxides. researchgate.netmdpi.comunipd.itwur.nl Research in this area would involve screening for or engineering enzymes that can selectively epoxidize the appropriate double bond of chloroprene (B89495) with high enantioselectivity. This approach could provide access to enantiomerically pure (R)- or (S)-(1-Chloroethenyl)oxirane, which are valuable building blocks for asymmetric synthesis.

Continuous Flow Synthesis: Flow chemistry provides a safer and more efficient way to handle reactive intermediates like epoxides. royalsocietypublishing.orgresearchgate.netrsc.org The synthesis of this compound from chloroprene in a continuous flow reactor would allow for precise control of reaction temperature, pressure, and stoichiometry, leading to improved yields and selectivity while minimizing the risk of runaway reactions. royalsocietypublishing.orgresearchgate.net

Phase-Transfer Catalysis: Phase-transfer catalysis could be employed for the epoxidation of chloroprene using an aqueous oxidant, such as hydrogen peroxide, and an organic solvent. wikipedia.orgcore.ac.ukcrdeepjournal.orgnih.govias.ac.in A phase-transfer catalyst would facilitate the transfer of the oxidizing species into the organic phase, enabling the reaction to proceed under milder conditions and with reduced solvent usage.

Synthesis from Bio-based Feedstocks: A long-term goal for green chemistry is the replacement of petrochemical feedstocks with renewable bio-based alternatives. acs.orgresearchgate.netacs.orgresearchgate.netmdpi.com Future research could explore the production of chloroprene or related precursors from biomass, which could then be converted to this compound using one of the greener synthetic methods described above.

Advancements in Stereocontrol for Complex Molecule Synthesis

The development of stereoselective methods for the synthesis and subsequent reaction of this compound is crucial for its application in the construction of complex, biologically active molecules. The epoxide and vinyl chloride moieties offer multiple points for stereocontrolled transformations.

Future Research Focus:

Asymmetric Epoxidation: A primary goal will be the development of highly enantioselective methods for the epoxidation of 2-chloro-1,3-butadiene to produce enantiopure (R)- and (S)-(1-Chloroethenyl)oxirane. This could be achieved through the use of chiral catalysts, such as those based on transition metals with chiral ligands, or through biocatalytic approaches as mentioned previously.

Kinetic Resolution: If a racemic mixture of this compound is produced, kinetic resolution strategies can be employed to separate the enantiomers. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the isolation of one enantiomer in high enantiomeric excess.

Stereospecific Ring-Opening Reactions: The epoxide ring of this compound can be opened by a variety of nucleophiles. Future research will focus on developing highly stereospecific ring-opening reactions that proceed with either inversion or retention of configuration at the carbon atom being attacked. This will allow for the controlled introduction of new stereocenters and the synthesis of a wide range of functionalized products with defined stereochemistry.

Diastereoselective Reactions: The existing stereocenter(s) in this compound can be used to direct the stereochemical outcome of subsequent reactions at the vinyl group or other parts of the molecule. For example, diastereoselective additions to the double bond or diastereoselective cross-coupling reactions could be developed.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

While much of the existing research on this compound has been in the realm of toxicology, its unique reactivity presents opportunities for its use as a tool in chemical biology, focusing on understanding chemical mechanisms and its synthetic utility in biological contexts.

Potential Interdisciplinary Research Areas:

Development of Novel Covalent Probes: The reactivity of the epoxide ring towards nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) makes this compound a potential scaffold for the design of novel covalent probes. Future research could focus on modifying the molecule to enhance its selectivity for specific protein targets. The vinyl chloride group could be used to attach reporter tags (e.g., fluorophores, biotin) via cross-coupling reactions, allowing for the visualization and identification of protein targets.

Mechanistic Studies of Enzyme Inhibition: this compound is known to be metabolized by epoxide hydrolases. epa.gov Detailed mechanistic studies of this process, using synthetic analogues of the compound, could provide valuable insights into the catalytic mechanism of these enzymes. This knowledge could then be used to design more potent and selective inhibitors of epoxide hydrolases, which are of interest as potential therapeutic agents.

Synthesis of Metabolite Standards: Accurate and unambiguous identification of metabolites is crucial in drug discovery and toxicology. The development of robust and stereocontrolled synthetic routes to this compound and its potential downstream metabolites is essential for providing authentic standards for analytical studies.

Exploring Bio-orthogonal Chemistry: The unique reactivity of the vinyl chloride and epoxide groups could potentially be harnessed in bio-orthogonal reactions—reactions that can occur in a biological environment without interfering with native biochemical processes. Research could explore whether either of these groups can participate in selective ligation reactions within a cellular context, opening up new avenues for in-situ labeling and imaging.

Q & A

Q. What is the molecular mechanism by which (1-Chloroethenyl)oxirane (CEO) induces DNA interstrand cross-links?

CEO forms cross-links via a two-step alkylation process. Initially, the epoxide group reacts with the N7 position of deoxyguanosine residues through nucleophilic attack. A second alkylation event targets a complementary deoxyguanosine on the opposite DNA strand, facilitated by protonation of the intermediate butenyl group. This results in covalent interstrand cross-links, preferentially at 5'-GC and 5'-GGC sequences .

Q. How does pH influence the cross-linking efficiency of CEO?

Cross-linking efficiency is pH-dependent, with optimal activity at pH 5.0 > pH 6.0 > pH 7.0 . Lower pH promotes protonation of the epoxide oxygen, enhancing its electrophilicity and reactivity with DNA nucleophiles. At pH 7.0, no cross-links are detected in vitro, though in vivo conditions (e.g., prolonged exposure) may allow cross-link formation .

Q. Which DNA sequence motifs are preferentially targeted by CEO for cross-linking?

CEO exhibits sequence specificity for 5'-GC and 5'-GGC motifs, similar to epoxy chloropropane (ECH). This preference is attributed to the spatial arrangement of deoxyguanosine residues, which align to accommodate the bifunctional alkylation mechanism .

Advanced Research Questions

Q. How can researchers design experiments to quantify CEO-induced DNA cross-linking under varying physiological conditions?

- Methodology :

- Use radiolabeled DNA duplexes (e.g., ³²P-labeled at 3' or 5' ends) to track cross-link formation.

- Perform reactions at controlled pH (5.0–7.0) and time intervals (0–8 hours).

- Analyze products via 20% denaturing polyacrylamide gel electrophoresis (dPAGE) , where cross-linked DNA migrates as low-mobility bands.

- Validate cross-links using duplexes of varying lengths to confirm mobility shifts are not due to single-strand modifications .

Q. How can contradictions between in vitro and in vivo cross-linking activity of CEO be resolved?

- Key Considerations :

- In vitro studies may lack prolonged incubation times or metabolic activation present in vivo.

- Incorporate hepatic microsomal systems to simulate metabolic conversion of β-chloroprene to CEO.

- Use PBPK modeling to account for glutathione depletion and reactive oxidative metabolites, which alter CEO’s bioavailability and DNA adduct formation .

Q. What analytical techniques differentiate CEO-induced cross-linked DNA adducts from monofunctional alkylation products?

- Approaches :

- Piperidine cleavage : Alkylated DNA at N7-deoxyguanosine undergoes β-elimination, generating strand breaks detectable via sequencing gels. Cross-linked DNA resists cleavage, confirming bifunctional adducts .

- Mass spectrometry : Identify adducts by molecular weight shifts (e.g., N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine) .

- Comparative gel mobility : Cross-linked duplexes show distinct migration patterns versus monoadducts when resolved under denaturing conditions .

Q. How does CEO’s cytotoxicity correlate with its cross-linking efficiency compared to other epoxides?

- Experimental Design :

- Use 6C2 chicken erythroid progenitor cells treated with CEO, DEB, and ECH.

- Measure cytotoxicity via Trypan blue exclusion assays and generate dose-response curves.

- Results show cytotoxicity ranking: DEB > CEO > ECH , consistent with their cross-linking efficiencies. This supports interstrand cross-links as a primary driver of genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.